

Application Note: Quantitative Analysis of 5-Isopropyl-2-methoxybenzaldehyde

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Compound of Interest

Compound Name: 5-Isopropyl-2-methoxybenzaldehyde
CAS No.: 85902-68-7
Cat. No.: B1310837

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Abstract

This comprehensive application note provides detailed protocols for the quantitative analysis of **5-Isopropyl-2-methoxybenzaldehyde**, a key aromatic aldehyde intermediate in the synthesis of pharmaceuticals and specialty chemicals. Recognizing the critical need for accurate and reliable quantification in research, development, and quality control, we present two robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). This document is designed to guide researchers, scientists, and drug development professionals through method setup, sample preparation, and complete method validation in accordance with ICH guidelines. [1][2][3][4][5] Each protocol is explained with a focus on the scientific rationale behind the chosen parameters, ensuring that the methods are not only followed but also understood.

Introduction: The Significance of 5-Isopropyl-2-methoxybenzaldehyde Quantification

5-Isopropyl-2-methoxybenzaldehyde (CAS No. 85902-68-7) is a substituted benzaldehyde derivative with significant applications in organic synthesis.[1][6][7] Its unique substitution pattern makes it a valuable precursor in the development of novel pharmaceutical agents and other fine chemicals.[8] The purity and concentration of this starting material can profoundly influence the yield, impurity profile, and overall quality of the final product. Therefore, precise and accurate analytical methods for its quantification are paramount for process optimization, quality assurance, and regulatory compliance.

This guide provides two orthogonal analytical techniques, HPLC-UV and GC-FID, to offer flexibility based on available instrumentation and sample matrix. Both methods are designed to be specific, accurate, and precise, providing trustworthy results for critical decision-making in the drug development pipeline.

Physicochemical Properties of 5-Isopropyl-2-methoxybenzaldehyde

A foundational understanding of the analyte's properties is crucial for analytical method development.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄ O ₂	[1][6][9]
Molecular Weight	178.23 g/mol	[1][6]
Boiling Point	96°C at 1 mmHg	[10]
Density	1.017 ± 0.06 g/cm ³ (Predicted)	[10]
Refractive Index	1.5360-1.5410 @ 20°C	[11]
Appearance	Clear colorless to yellow liquid	[11]

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is a powerful technique for the analysis of non-volatile and thermally labile compounds. The following reversed-phase HPLC method is proposed for the quantification of **5-Isopropyl-**

2-methoxybenzaldehyde.

Rationale for Method Design

A reversed-phase C18 column is selected due to the non-polar nature of the isopropyl and methoxy groups on the benzaldehyde ring, which will provide good retention and separation from polar impurities. The mobile phase, a mixture of acetonitrile and water, allows for efficient elution. UV detection is chosen based on the presence of the chromophoric benzaldehyde ring, which exhibits strong absorbance in the UV region.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Experimental Protocol: HPLC-UV

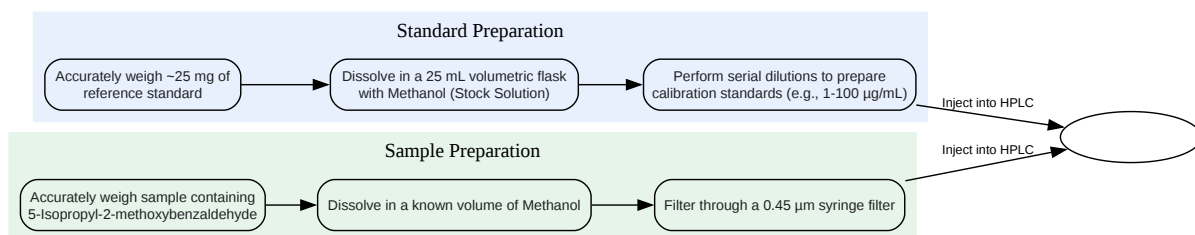
Instrumentation and Reagents:

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
- Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Acetonitrile (HPLC grade).
- Ultrapure water.
- Methanol (HPLC grade).
- **5-Isopropyl-2-methoxybenzaldehyde** reference standard (purity ≥ 99%).

Chromatographic Conditions:

Parameter	Condition
Mobile Phase	Acetonitrile:Water (60:40, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
Detection Wavelength	254 nm
Run Time	10 minutes

Sample and Standard Preparation Workflow:



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Caption: Workflow for sample and standard preparation for HPLC analysis.

Step-by-Step Protocol:

- **Standard Stock Solution (1 mg/mL):** Accurately weigh approximately 25 mg of the **5-Isopropyl-2-methoxybenzaldehyde** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
- **Calibration Standards:** Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1,

5, 10, 25, 50, 100 µg/mL).

- **Sample Solution:** Accurately weigh a sample containing an amount of **5-Isopropyl-2-methoxybenzaldehyde** expected to fall within the calibration range. Dissolve the sample in a known volume of methanol.
- **Filtration:** Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[15]
- **Analysis:** Inject the prepared standards and samples into the HPLC system.
- **Quantification:** Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of **5-Isopropyl-2-methoxybenzaldehyde** in the samples from the calibration curve.

Gas Chromatography (GC-FID) Method

GC-FID is an ideal method for the analysis of volatile and thermally stable compounds like **5-Isopropyl-2-methoxybenzaldehyde**. The Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.[16][17]

Rationale for Method Design

A mid-polarity capillary column is chosen to provide good separation of the analyte from potential impurities.[10] The use of a temperature program allows for the efficient elution of compounds with different boiling points. FID is selected for its robustness and wide linear range for hydrocarbon-containing compounds.[16]

Experimental Protocol: GC-FID

Instrumentation and Reagents:

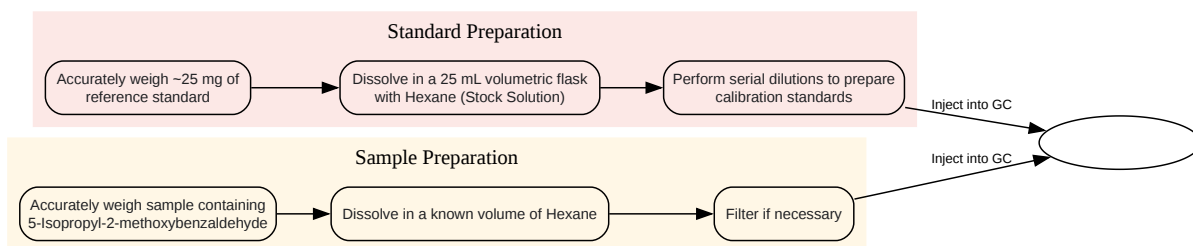
- Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
- Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity phase like 5% phenyl-methylpolysiloxane).

- High-purity helium or hydrogen as the carrier gas.
- High-purity hydrogen and air for the FID.
- Methanol or Hexane (GC grade).
- **5-Isopropyl-2-methoxybenzaldehyde** reference standard (purity \geq 99%).

Chromatographic Conditions:

Parameter	Condition
Injector Temperature	250°C
Split Ratio	50:1
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Temperature Program	Initial 100°C, hold for 2 min, ramp at 15°C/min to 250°C, hold for 5 min
Detector Temperature	280°C
Detector Gases	Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (He): 25 mL/min

Sample and Standard Preparation Workflow:



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Caption: Workflow for sample and standard preparation for GC-FID analysis.

Step-by-Step Protocol:

- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the **5-Isopropyl-2-methoxybenzaldehyde** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with hexane.
- Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with hexane to achieve concentrations in the desired linear range.
- Sample Solution: Accurately weigh a sample and dissolve it in a known volume of hexane to a concentration expected to be within the calibration range.
- Analysis: Inject 1 μ L of the prepared standards and samples into the GC system.
- Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of **5-Isopropyl-2-methoxybenzaldehyde** in the samples from the calibration curve.

Method Validation Protocol

A thorough validation of the chosen analytical method is essential to ensure its suitability for the intended purpose. The following validation parameters should be assessed according to ICH guidelines.^{[2][3][4][5][18][19]}

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

- Analyze a blank sample (matrix without the analyte) and a placebo sample (if applicable).

- Analyze the **5-Isopropyl-2-methoxybenzaldehyde** reference standard.
- Analyze a sample spiked with known related substances or impurities.
- Acceptance Criteria: The blank and placebo should not show any interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from any impurity peaks.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Protocol:

- Prepare at least five concentrations of the reference standard across the expected range of the samples.
- Inject each concentration in triplicate.
- Plot the average peak area against the concentration and perform a linear regression analysis.
- Acceptance Criteria: The correlation coefficient (r^2) should be ≥ 0.999 .

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

- Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the reference standard into a placebo or blank matrix.
- Prepare each concentration level in triplicate.
- Analyze the samples and calculate the percent recovery.

- Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol:

- Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
- Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
- Acceptance Criteria: The relative standard deviation (RSD) should be $\leq 2.0\%$.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

- LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (based on Signal-to-Noise Ratio):

- Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

- Introduce small variations to the method parameters, such as:

- HPLC: Mobile phase composition ($\pm 2\%$), flow rate (± 0.1 mL/min), column temperature ($\pm 2^\circ\text{C}$).
- GC: Carrier gas flow rate (± 0.1 mL/min), oven temperature ramp rate ($\pm 1^\circ\text{C}/\text{min}$).
- Analyze a sample under each of the modified conditions.
- Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.

Summary of Validation Parameters

The following table summarizes the typical acceptance criteria for the validation of an analytical method for a pharmaceutical intermediate.

Validation Parameter	Acceptance Criteria
Specificity	No interference at the analyte's retention time.
Linearity (r^2)	≥ 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	$\leq 2.0\%$
LOD (S/N)	$\sim 3:1$
LOQ (S/N)	$\sim 10:1$
Robustness	System suitability passes under varied conditions.

Conclusion

The HPLC-UV and GC-FID methods detailed in this application note provide robust and reliable approaches for the quantitative analysis of **5-Isopropyl-2-methoxybenzaldehyde**. The provided protocols, along with the comprehensive guide to method validation, will enable researchers, scientists, and drug development professionals to implement accurate and precise quantification of this important chemical intermediate. Adherence to these protocols and

validation procedures will ensure the generation of high-quality, defensible data essential for advancing pharmaceutical research and development.

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